Thiourea vs. Urea: Thiourea Analogs Exhibit Enhanced Cytotoxic Activity
In a matched-pair comparison of 3-aminoindazole derivatives, the thiourea-containing series demonstrated superior cancer cell growth inhibition compared to their urea counterparts [1]. This is a direct comparison between compounds differing only in the replacement of the urea oxygen with a sulfur atom, providing a class-level inference for the N-(1H-indazol-3-yl)thiourea scaffold.
| Evidence Dimension | In vitro cytotoxicity against lung carcinoma LCLC-103H cells |
|---|---|
| Target Compound Data | Compound 19 (p-tolylthiourea derivative) showed cytotoxicity at 10 µM; multiple thiourea derivatives showed pronounced inhibitory effects. |
| Comparator Or Baseline | Urea derivatives 7-17 (except compound 8) were inactive at 20 µM. |
| Quantified Difference | Thiourea derivatives were active at concentrations at least half that required for urea derivatives (active at 10 µM vs. inactive at 20 µM). |
| Conditions | Crystal violet microtiter plate assay against LCLC-103H cell line. |
Why This Matters
For researchers designing new analogs, this data indicates that maintaining the thiourea group, as in N-(1H-indazol-3-yl)thiourea, is essential for retaining potent cytotoxic activity.
- [1] Kornicka, A., Saczewski, F., Bednarski, P. J., Korcz, M., Szumlas, P., Romejko, E., Sakowicz, A., Sitek, L., & Wojciechowska, M. (2017). Synthesis and Preliminary Cytotoxicity Studies of 1-[1-(4,5-Dihydrooxazol-2-yl)-1H-indazol-3-yl]-3-phenylurea and 3-phenylthiourea Derivatives. Medicinal Chemistry, 13(7), 616-624. View Source
